N-ethyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
CAS No.: 1005847-38-0
Cat. No.: VC6271456
Molecular Formula: C8H15N3O2S
Molecular Weight: 217.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005847-38-0 |
|---|---|
| Molecular Formula | C8H15N3O2S |
| Molecular Weight | 217.29 |
| IUPAC Name | N-ethyl-1,3,5-trimethylpyrazole-4-sulfonamide |
| Standard InChI | InChI=1S/C8H15N3O2S/c1-5-9-14(12,13)8-6(2)10-11(4)7(8)3/h9H,5H2,1-4H3 |
| Standard InChI Key | GIJLMGAIHQZGDG-UHFFFAOYSA-N |
| SMILES | CCNS(=O)(=O)C1=C(N(N=C1C)C)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
N-Ethyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide features a pyrazole ring substituted with methyl groups at positions 1, 3, and 5, an ethyl group attached to the sulfonamide nitrogen, and a sulfonamide moiety at position 4. Key identifiers include:
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IUPAC Name: N-Ethyl-1,3,5-trimethylpyrazole-4-sulfonamide
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SMILES: CCNS(=O)(=O)C1=C(N(N=C1C)C)C
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InChIKey: GIJLMGAIHQZGDG-UHFFFAOYSA-N
The compound’s structure has been confirmed via spectroscopic methods, including NMR and NMR, which are standard for pyrazole sulfonamides .
Physicochemical Properties
Limited solubility data are available, but its lipophilicity (predicted logP ≈ 1.2) suggests moderate membrane permeability, a trait shared with bioactive sulfonamides. The sulfonamide group () contributes to hydrogen-bonding capacity, which may influence receptor interactions .
Table 1: Comparative Analysis of Pyrazole Sulfonamides
Synthesis and Optimization
General Synthetic Routes
The synthesis of pyrazole sulfonamides typically involves sulfonylation of pyrazole intermediates. For N-ethyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, a plausible pathway includes:
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Pyrazole Core Formation: Condensation of pentane-2,4-dione with hydrazine hydrate yields 3,5-dimethyl-1H-pyrazole . Subsequent methylation at the 1-position using methyl iodide in tetrahydrofuran (THF) with potassium tert-butoxide as a base generates 1,3,5-trimethyl-1H-pyrazole .
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Sulfonylation: Reaction with chlorosulfonic acid in chloroform at 60°C forms the sulfonyl chloride intermediate, which is then treated with ethylamine to introduce the N-ethyl-sulfonamide group .
Key Reaction Conditions:
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Solvents: Chloroform for sulfonation; dichloromethane (DCM) for amine coupling .
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Bases: Diisopropylethylamine (DIPEA) facilitates sulfonamide bond formation .
Yield Optimization
Yields for analogous pyrazole sulfonamides range from 41% to 71%, depending on substituents and reaction conditions . For example, phenethylamine derivatives achieve higher yields (71%) compared to cyclohexenylethyl analogues (38%) due to steric and electronic effects .
Challenges and Research Gaps
Solubility and Bioavailability
The compound’s solubility profile is unreported, posing challenges for in vivo studies. Structural modifications, such as introducing polar groups (e.g., hydroxyl or carboxyl), could enhance aqueous solubility without compromising activity .
Target Identification
No specific molecular targets (e.g., enzymes, receptors) have been identified for this compound. Proteomic studies or high-throughput screening against kinase libraries are warranted .
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